molecular formula C14H13NO2 B11954870 2-Hydroxy-N,2-diphenylacetamide CAS No. 4410-33-7

2-Hydroxy-N,2-diphenylacetamide

Cat. No.: B11954870
CAS No.: 4410-33-7
M. Wt: 227.26 g/mol
InChI Key: FJTANQWQWSXWTB-UHFFFAOYSA-N
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Description

2-Hydroxy-N,2-diphenylacetamide (also known as N-Hydroxy-2,2-diphenylacetamide) is a chemical compound with the molecular formula C 14 H 13 NO 2 . It is recognized in scientific research as a member of the diphenylmethylene hydroxamic acids and has been identified as a novel and selective inhibitor of Class IIa histone deacetylases (HDACs) . Specifically, it demonstrates sub-micromolar inhibitory activity against these enzymes, which play crucial roles in epigenetic regulation by modifying chromatin structure and gene expression . The compound's structure, featuring a diphenylmethylene group linked to a hydroxamic acid moiety, is key to its biological activity and selectivity profile among HDAC isotypes . Research into such HDAC inhibitors is pivotal for advancing the understanding of cellular processes and developing new therapeutic strategies, particularly in oncology and neurology. This product, this compound, is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4410-33-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N,2-diphenylacetamide

InChI

InChI=1S/C14H13NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h1-10,13,16H,(H,15,17)

InChI Key

FJTANQWQWSXWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy N,2 Diphenylacetamide and Its Analogs

Established Synthetic Pathways for 2-Hydroxy-N,2-diphenylacetamide and Related Structures

Conventional methods for the synthesis of α-hydroxy amides often involve multi-step procedures. However, the development of more direct and efficient pathways is a continuous effort in synthetic chemistry.

Hydrazide-Mediated Synthesis of this compound Derivatives

Hydrazide-hydrazones, derived from the condensation of carboxylic acid hydrazides with aldehydes or ketones, serve as versatile intermediates in the synthesis of various heterocyclic and acyclic compounds. nih.govnih.govresearchgate.netresearchgate.net This pathway can be adapted to produce derivatives of this compound. The general approach involves the synthesis of a hydrazide from a corresponding ester, followed by condensation with an appropriate carbonyl compound. For instance, 2-hydroxy-2,2-diphenylacetic acid hydrazide can be prepared and subsequently reacted with various aldehydes to yield a library of hydrazide-hydrazone derivatives. nih.gov

The synthesis of hydrazide-hydrazones of 2-substituted acetic acids, such as phenylacetic and hydroxyacetic acid, has been reported, demonstrating the feasibility of this method for creating diverse molecular structures. nih.gov These reactions are typically carried out by the condensation of the appropriate 2-substituted acetic acid hydrazide with different aromatic aldehydes. nih.gov

Direct Amidation Strategies for Alpha-Hydroxy Amides

Direct amidation of α-hydroxy acids or their esters presents a more atom-economical approach to α-hydroxy amides. This method avoids the pre-activation of the carboxylic acid, thereby reducing the number of synthetic steps and waste generation. While the direct amidation of unactivated esters often requires harsh reaction conditions, several catalytic systems have been developed to facilitate this transformation under milder conditions.

One notable strategy involves the use of titanium tetrachloride (TiCl₄) as a mediator for the direct amination of α-hydroxy amides, a process that can be extended to the synthesis of this compound. This method is advantageous due to its simplicity, the use of an economical mediator, and its operation under mild, additive-free, and base-free conditions.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of α-hydroxy amides and their derivatives. organic-chemistry.orgwikipedia.orgresearchgate.netslideshare.netnih.govresearchgate.netnih.govresearchgate.netmdpi.com

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly yield an α-acyloxy amide. organic-chemistry.orgwikipedia.org This reaction can be utilized to synthesize precursors to this compound. The α-acyloxy amide product can then be hydrolyzed to the desired α-hydroxy amide. The reaction is known for its high atom economy and typically proceeds under mild conditions. slideshare.net

The Ugi four-component reaction is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govresearchgate.netnih.govresearchgate.netmdpi.com By carefully selecting the starting materials, this reaction can be adapted to generate complex α-aminoacyl amide structures, which can be further modified to yield α-hydroxy amide derivatives. The versatility of the Ugi reaction allows for the creation of large libraries of compounds with diverse functionalities. nih.gov

Reaction NameComponentsProduct TypeRelevance to this compound
Passerini Reaction Carboxylic Acid, Carbonyl Compound, Isocyanideα-Acyloxy AmideSynthesis of precursors that can be hydrolyzed to the target compound.
Ugi Reaction Amine, Carbonyl Compound, Carboxylic Acid, IsocyanideBis-AmideGeneration of complex amides that can be functionalized to α-hydroxy amides.

Advanced and Stereoselective Synthesis of Chiral Alpha-Hydroxy Amides

The biological activity of α-hydroxy amides is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure compounds is of paramount importance.

Metal-Catalyzed Asymmetric Reduction of Alpha-Keto Amide Precursors

A highly effective strategy for the enantioselective synthesis of α-hydroxy amides is the asymmetric reduction of prochiral α-keto amides. This transformation can be achieved using various chiral metal catalysts. For the synthesis of a specific stereoisomer of this compound, the asymmetric reduction of its corresponding α-keto amide precursor, 2-oxo-N,2-diphenylacetamide (ONDPA), is a key reaction.

Research has demonstrated the use of ruthenium catalysts for this purpose. For instance, the asymmetric transfer hydrogenation of α-keto amides using a tethered Ru/TsDPEN catalyst has been shown to produce α-hydroxy amides with high enantiomeric excess (ee).

A study on the asymmetric reduction of ONDPA specifically highlighted the potential of this approach. While details on the specific metal catalyst and resulting enantiomeric excess in that particular study are noted, the general principle remains a cornerstone of asymmetric synthesis. researchgate.net

Biocatalytic Approaches to Enantioselective Production of this compound Stereoisomers

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as oxidoreductases, can catalyze reactions with high enantioselectivity under mild conditions.

The enantioselective reduction of 2-oxo-N,2-diphenylacetamide (ONDPA) to produce stereoisomers of this compound has been successfully achieved using biocatalytic methods. researchgate.net A notable example involves the use of an aldo-keto reductase (AKR) from Bacillus subtilis. Through semi-rational engineering of the enzyme, researchers were able to obtain both (S)- and (R)-enantiomers of N-phenyl-2-hydroxy-2-phenylacetamide (NPHPA) with high conversion and excellent enantiomeric excess. researchgate.net This approach not only provides access to specific stereoisomers but also showcases the potential of enzyme engineering to tailor catalysts for specific synthetic transformations. researchgate.net

PrecursorProductBiocatalystEnantiomeric Excess (ee)
2-oxo-N,2-diphenylacetamide (ONDPA)(S)-N-phenyl-2-hydroxy-2-phenylacetamideEngineered Aldo-keto Reductase>99%
2-oxo-N,2-diphenylacetamide (ONDPA)(R)-N-phenyl-2-hydroxy-2-phenylacetamideEngineered Aldo-keto Reductase>99%

Electrochemical Oxidation of N-Aryl-2,2-diphenylacetamides

Research into the electrochemical properties of N-aryl-2,2-diphenylacetamides, analogs of the target compound, reveals that anodic oxidation does not lead to hydroxylation at the alpha-carbon to form this compound. Instead, the process results in the cleavage of several chemical bonds. The specific products formed are highly dependent on the nature of the substituents on the N-aryl group.

The anodic oxidation of N-aryl-2,2-diphenylacetamides in acetonitrile (B52724) typically results in one of three types of bond cleavage:

Cleavage between the benzylic carbon and the carbonyl group.

Cleavage between the carbonyl group and the nitrogen atom.

Cleavage between the nitrogen atom and the aryl group.

Studies show that electron-withdrawing groups on the N-aryl substituent tend to direct the cleavage of the bond between the benzylic carbon and the carbonyl group. Conversely, electron-donating groups favor the cleavage of the N-aryl bond.

The investigation of these pathways was carried out via controlled-potential electrolysis in an acetonitrile solution containing lithium perchlorate (B79767) as the supporting electrolyte, using a platinum anode. The products were then separated and identified to determine the fragmentation patterns of the parent amides.

The electrochemical oxidation of various N-aryl-2,2-diphenylacetamides yielded a range of products, demonstrating the competing cleavage pathways. The distribution of these products underscores the influence of the electronic properties of the substituent on the N-aryl ring.

For instance, the oxidation of N-(4-nitrophenyl)-2,2-diphenylacetamide, which contains a strong electron-withdrawing group, primarily resulted in products from the cleavage of the benzylic carbon-carbonyl bond. In contrast, the oxidation of amides with electron-donating groups led to a different product distribution, favoring N-aryl bond scission.

The table below summarizes the products obtained from the electrochemical oxidation of a representative N-aryl-2,2-diphenylacetamide.

Table 1: Products from the Electrochemical Oxidation of an N-Aryl-2,2-diphenylacetamide Analog

Starting MaterialProductCleavage Type
N-Aryl-2,2-diphenylacetamideBenzophenoneBenzylic C-C(O)
2,2-Diphenylacetamide (B1584570)Carbonyl-N
Aniline (B41778) DerivativesN-Aryl

These findings indicate that an electrochemical approach under these specific oxidative conditions is a method for molecular fragmentation rather than for the synthesis of α-hydroxy amides like this compound. The process highlights the electrochemical lability of the amide and adjacent bonds in this class of compounds.

Structural and Conformational Analysis of 2 Hydroxy N,2 Diphenylacetamide

Solid-State Structural Characterization via X-ray Crystallography

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. While detailed crystallographic data for 2-Hydroxy-N,2-diphenylacetamide from a primary, peer-reviewed source could not be located in the conducted search, analysis of a closely related compound, 2,2-diphenylacetamide (B1584570) (which lacks the hydroxyl group), provides some insight into the likely structural features.

Crystal System and Unit Cell Parameters

Crystallographic studies of the related compound, 2,2-diphenylacetamide, reveal that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell parameters for this related compound are detailed in the table below. It is important to note that the presence of a hydroxyl group in this compound would likely lead to different unit cell dimensions and crystal packing.

Crystal Data for 2,2-diphenylacetamide
Crystal System Monoclinic
Space Group P2₁/c
a (Å)5.1687 (3)
b (Å)28.5511 (13)
c (Å)7.8006 (4)
β (°)98.152 (5)
V (ų)1139.52 (10)
Z4
Temperature (K)173
RadiationCu Kα
μ (mm⁻¹)0.61
Source nih.gov

Molecular Conformation and Dihedral Angles in this compound and its Derivatives

In the asymmetric unit of 2,2-diphenylacetamide, there are two independent molecules. nih.govresearchgate.net The dihedral angles between the mean planes of the two phenyl rings in these molecules are 84.6 (7)° and 85.0 (6)°. nih.govresearchgate.net This significant twist between the phenyl rings is a common feature in diphenyl-substituted compounds.

The study of derivatives provides further insight into the conformational flexibility of the 2-hydroxy-2,2-diphenylacetamide (B1266242) scaffold. For instance, in 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide, the conformation is also influenced by the bulky substituent on the amide nitrogen. nih.gov

Intermolecular and Intramolecular Interactions in Crystal Packing

The way molecules are arranged in a crystal is governed by a network of intermolecular and intramolecular interactions. These forces dictate the stability and physical properties of the crystalline solid.

In the crystal structure of 2,2-diphenylacetamide, extensive N—H···O hydrogen bonds are observed, which form R²₂(8) ring motifs. nih.govresearchgate.net These interactions create zigzag chains of molecules. nih.govresearchgate.net Additionally, C—H···O intramolecular hydrogen bonds are present. nih.govresearchgate.net For this compound, the presence of the hydroxyl group would introduce the possibility of O—H···O hydrogen bonds, further complicating and strengthening the hydrogen-bonding network.

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, APT, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms.

APT (Attached Proton Test): APT experiments are used to differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). This technique would be instrumental in assigning the carbon signals in the ¹³C NMR spectrum of this compound.

COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgresearchgate.net This is crucial for identifying neighboring protons within the molecule, such as the connectivity within the phenyl rings and the relationship between the methine proton and any adjacent protons. libretexts.orgresearchgate.net The resulting cross-peaks in a COSY spectrum confirm the bonding network. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com This is particularly valuable for determining the three-dimensional structure and stereochemistry of a molecule. libretexts.orgyoutube.com For this compound, NOESY could reveal spatial proximities between protons on the two phenyl rings and between the phenyl protons and the rest of the molecule, providing insights into its preferred conformation. youtube.com The intensity of NOE cross-peaks is generally inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of internuclear distances. researchgate.net

A hypothetical data table for the expected NMR signals is presented below:

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl H7.0 - 8.0120 - 140
Methine CH5.0 - 5.570 - 80
Amide NH8.0 - 9.0-
Hydroxyl OH3.0 - 5.0-
Carbonyl C=O-170 - 180

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unh.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding. A study on mandelic acid (2-hydroxy-2-phenylacetic acid) assigned the OH stretching vibration to a peak at 3399 cm⁻¹. researchgate.net

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ for the amide N-H group.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹. For mandelic acid, these were assigned to peaks at 3030 cm⁻¹ and 2966 cm⁻¹. researchgate.net

C=O stretch (amide I band): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H bend (amide II band): Found in the region of 1510-1570 cm⁻¹.

C-N stretch: Appears in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-O stretch: Usually observed in the 1000-1300 cm⁻¹ range.

The following table summarizes the expected IR absorption bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AmideN-H stretch3300 - 3500
AromaticC-H stretch> 3000
AmideC=O stretch (Amide I)1630 - 1680 (strong)
AmideN-H bend (Amide II)1510 - 1570
AlcoholC-O stretch1000 - 1300
AmideC-N stretch1000 - 1350

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

For this compound (C₁₄H₁₃NO₂), the exact mass is 227.0946 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 227. Fragmentation of the molecular ion would lead to the formation of several smaller, stable ions, providing clues about the molecule's structure.

Common fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 210.

Cleavage of the C-C bond between the carbonyl group and the diphenylmethyl group.

Fragmentation of the amide bond.

Loss of a water molecule (H₂O) from the molecular ion.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. For a related compound, N-hydroxy-2,2-diphenylacetamide, predicted CCS values have been determined for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

A table of predicted m/z values for potential adducts of this compound is shown below, based on data for a similar compound:

Adduct Predicted m/z
[M+H]⁺228.1019
[M+Na]⁺250.0839
[M+K]⁺266.0578
[M-H]⁻226.0873
[M+NH₄]⁺245.1285

Theoretical and Computational Investigations of this compound

Theoretical and computational methods are increasingly used to complement experimental data, providing deeper insights into the structural and dynamic properties of molecules.

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to investigate the conformational preferences of this compound. nih.govmdpi.com These calculations can determine the relative energies of different conformers and identify the most stable three-dimensional structures. nih.gov

For similar, flexible molecules, studies have shown that a conformational equilibrium of several forms can exist in solution. nih.govmdpi.com The preferred conformers are often stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, intramolecular hydrogen bonding could occur between the hydroxyl group and the amide oxygen, or between the N-H group and the hydroxyl oxygen. The orientation of the two phenyl rings relative to each other and to the rest of the molecule also significantly influences conformational stability. nih.govmdpi.com DFT calculations can predict bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comresearchgate.net This method is widely used to study the interaction of small molecules with biological macromolecules like proteins or DNA. dovepress.com

For this compound, molecular docking simulations could be used to investigate its potential binding to various biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., an enzyme active site). dovepress.com The docking algorithm then samples a large number of possible binding poses and scores them based on their binding affinity. dovepress.com

Studies on similar acetamide (B32628) derivatives have used molecular docking to explore their interactions with enzymes like cyclooxygenase (COX). researchgate.netorientjchem.org The results of such simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dovepress.com

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. dovepress.com MD simulations can provide a detailed picture of the conformational dynamics of this compound in a simulated environment, such as in a solvent. dovepress.com

Starting from an initial conformation, often obtained from quantum chemical calculations or experimental data, the simulation calculates the forces on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities. This process is repeated for many small time steps, generating a trajectory of the molecule's motion.

Analysis of the MD trajectory can reveal:

The flexibility of different parts of the molecule.

The time-averaged distribution of conformers.

The stability of intramolecular hydrogen bonds.

The solvent's effect on the molecule's conformation.

For related compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy N,2 Diphenylacetamide

Reactivity Profiles of the Hydroxyl and Amide Functional Groups

The chemical character of 2-Hydroxy-N,2-diphenylacetamide is primarily dictated by its two key functional groups: the secondary hydroxyl (-OH) group and the secondary amide (-CONH-) group. The interplay between these groups, along with the influence of the two phenyl rings, defines the molecule's reactivity.

The hydroxyl group , situated at the α-carbon to the carbonyl, is a versatile reaction site. It can act as a nucleophile due to the lone pairs on the oxygen atom and can also be a proton donor, exhibiting weak acidity. The hydroxyl group can undergo oxidation to form the corresponding α-keto amide, 2-oxo-N,2-diphenylacetamide. This transformation is a common reaction for secondary alcohols. Furthermore, the hydroxyl group can be subject to esterification or etherification reactions with appropriate reagents, allowing for the synthesis of various derivatives. The presence of bulky phenyl groups on the same carbon may introduce steric hindrance, potentially influencing the reaction rates at this site.

The amide functional group is a cornerstone of peptide chemistry and is generally less reactive than its ester or acid chloride counterparts due to resonance stabilization. libretexts.org The lone pair of the nitrogen atom is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. This resonance makes the C-N bond robust. However, amides can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org The amide group in this compound contributes to the molecule's ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), which influences its physical properties and intermolecular interactions. ontosight.ai

Mechanistic Pathways of Key Reactions Involving this compound

This compound is synthesized from its constituent precursors, typically involving the formation of an amide bond between a mandelic acid derivative and aniline (B41778). A common synthetic route involves the reaction of an activated carboxylic acid with an amine.

The mechanism for the acid-catalyzed formation from mandelic acid and aniline can be described as follows youtube.com:

Protonation of the Carbonyl: The carboxylic acid group of mandelic acid is first protonated by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate where the nitrogen atom bears a positive formal charge.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate. This turns the hydroxyl group into a water molecule, which is an excellent leaving group.

Elimination of Water: The carbonyl double bond is reformed as the water molecule is eliminated.

Deprotonation: The resulting protonated amide is deprotonated, often by a water molecule or another base in the mixture, to yield the final amide product, this compound, and regenerate the acid catalyst. youtube.com

Alternatively, the synthesis can proceed by converting mandelic acid into a more reactive derivative, such as an acid chloride (mandeloyl chloride), which then reacts readily with aniline to form the amide bond. ontosight.ai

The synthesis of specific enantiomers of this compound is of significant interest, as chiral α-hydroxy amides are valuable pharmaceutical intermediates. nih.gov This is achieved through the stereoselective reduction of its prochiral precursor, 2-oxo-N,2-diphenylacetamide (ONDPA). Various catalytic systems have been developed to control the stereochemical outcome of this reduction.

Biocatalytic Reduction: Enzymes, particularly aldo-keto reductases (AKRs), have been engineered for this purpose. An AKR from Bacillus subtilis (iolS) was shown to catalyze the reduction of ONDPA with moderate S-selectivity, yielding (S)-2-hydroxy-N,2-diphenylacetamide with 76.1% enantiomeric excess (ee). nih.gov The mechanism involves the enzyme's chiral active site binding the substrate in a specific orientation, followed by hydride transfer from a cofactor like NADPH to one face of the ketone, leading to the preferential formation of one enantiomer.

Metal-Catalyzed Asymmetric Reduction: Chiral metal complexes are highly effective for the asymmetric reduction of α-keto amides.

Ruthenium Catalysts: Asymmetric transfer hydrogenation (ATH) using a tethered Ru/TsDPEN catalyst can reduce α-keto amides with high enantioselectivity. nih.govacs.org The proposed mechanism suggests that the substrate coordinates to the ruthenium center in a way that a hydrogen bond forms between the catalyst and the amide group adjacent to the ketone. This stabilized orientation directs the hydride transfer to a specific face of the ketone, controlling the stereochemistry of the resulting alcohol. acs.org A RuCl[(R, R)-Teth-TsDPEN] catalyst, for example, has been used to reduce ONDPA to the (S)-alcohol with a 44% ee. nih.govresearchgate.net

Vanadium Catalysts: Chiral oxido-vanadium(V) complexes have been used for the enantiodivergent reduction of α-keto amides. rsc.orgrsc.org This system allows for the selective synthesis of either the (R) or (S) enantiomer by choosing the appropriate borane (B79455) reducing agent. Using pinacolborane typically yields the (R)-isomer, while catecholborane leads to the (S)-isomer, with enantiomeric excesses reaching up to 99% and 90%, respectively. rsc.orgresearchgate.net

Copper Catalysts: A chiral copper(II) catalyst paired with (S)-DTBM-SEGPHOS as the ligand and (EtO)₃SiH as the reducing agent has been used to reduce α-keto amides to the corresponding (R)-α-hydroxy amides with high yield (97%) and enantioselectivity (99% ee). nih.govresearchgate.net

The following table summarizes the research findings on the stereoselective reduction of the precursor 2-oxo-N,2-diphenylacetamide (ONDPA) or related α-keto amides.

Catalyst SystemReducing AgentProduct StereochemistryEnantiomeric Excess (ee)Reference
Aldo-keto reductase (iolS)Whole-cell (with glucose)(S)-enantiomer76.1% nih.gov
RuCl[(R, R)-Teth-TsDPEN]Transfer Hydrogenation(S)-enantiomer44% nih.govresearchgate.net
Chiral Oxido-vanadium(V) ComplexPinacolborane(R)-enantiomerup to 99% rsc.orgrsc.orgresearchgate.net
Chiral Oxido-vanadium(V) ComplexCatecholborane(S)-enantiomerup to 90% rsc.orgrsc.orgresearchgate.net
CuF₂/(S)-DTBM-SEGPHOS(EtO)₃SiH(R)-enantiomer99% nih.govresearchgate.net

Derivatization Reactions and Synthetic Transformations

This compound can serve as a starting material for the synthesis of other molecules through reactions targeting its functional groups.

Oxidation of the Hydroxyl Group: The secondary alcohol functionality can be oxidized to yield the corresponding α-keto amide, 2-oxo-N,2-diphenylacetamide. This reaction is a common transformation and can be achieved using various oxidizing agents. This provides a chemical route back to the precursor used in stereoselective reductions.

Reactions at the Phenyl Rings: The two phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic systems. The existing groups (-OH and -CONHPh) will influence the position and reactivity of these substitutions.

Synthesis of Analogs: The core structure of this compound is a scaffold that can be modified to produce a library of related compounds. For instance, derivatives of the related 2-chloro-N,N-diphenylacetamide have been synthesized by reacting it with various substituted benzaldehydes to create more complex molecules. orientjchem.org Similarly, starting with substituted mandelic acids or substituted anilines in the initial amide formation step would lead to a wide range of derivatives with different electronic and steric properties. For example, the synthesis of (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide demonstrates how the N-phenyl group can be replaced with other arylalkyl groups. sigmaaldrich.com

The following table lists potential synthetic transformations.

Reaction TypeReagent/ConditionsResulting Product ClassReference
OxidationStandard oxidizing agents (e.g., PCC, Swern)α-Keto Amide
EsterificationAcid chloride or anhydrideα-Acyloxy Amide
Electrophilic Aromatic Substitutione.g., HNO₃/H₂SO₄Nitrated Phenyl Derivatives

Advanced Applications of 2 Hydroxy N,2 Diphenylacetamide in Chemical Science

Role as a Versatile Synthetic Intermediate

The strategic placement of a tertiary alcohol and an N-phenyl amide within the same molecule imbues 2-Hydroxy-N,2-diphenylacetamide with a rich chemical reactivity, positioning it as a valuable precursor for a variety of complex organic molecules. Although direct literature on its extensive use is limited, the known reactivity of its constituent functional groups allows for the extrapolation of its potential applications.

Precursor for Advanced Organic Molecules

The presence of both a nucleophilic hydroxyl group and a modifiable amide linkage makes this compound a promising starting material for the synthesis of more intricate molecular architectures. Structurally related acetamides, such as 2,2-diphenylacetamide (B1584570), are recognized as versatile intermediates in the synthesis of pharmaceuticals, including the antidiarrheal agent loperamide (B1203769) and the antimuscarinic drug darifenacin. This highlights the potential of the diphenylacetamide scaffold in medicinal chemistry.

The reactivity of the hydroxyl group allows for transformations such as oxidation to a ketone, which could then serve as a handle for further carbon-carbon bond formations. Additionally, the amide nitrogen can be involved in various coupling reactions. While specific examples for this compound are not extensively documented, the general utility of acetamide (B32628) derivatives in constructing complex molecules is well-established.

Table 1: Potential Transformations of this compound

Starting Material Reagent/Condition Potential Product Application
This compound Oxidation (e.g., PCC, Swern) 2-Oxo-N,2-diphenylacetamide Intermediate for heterocycle synthesis
This compound Dehydration N,2-Diphenyl-2-propenamide Monomer for polymerization
This compound Etherification (e.g., Williamson) 2-Alkoxy-N,2-diphenylacetamide Biologically active ether analogs

Building Block for Chiral Compounds and Enantiomerically Pure Products

The chiral center at the carbon bearing the hydroxyl and phenyl groups suggests that this compound can be a valuable precursor for the synthesis of enantiomerically pure compounds. The introduction of chirality is a critical step in the synthesis of many pharmaceuticals and fine chemicals. ekb.eg While the enantioselective synthesis of this compound itself is not widely reported, methods for the enantioselective synthesis of related α-hydroxy carbonyl compounds are well-developed.

Once obtained in an enantiomerically pure form, the hydroxyl and amide functionalities can be manipulated with stereochemical control to afford a variety of chiral products. For instance, the hydroxyl group can be derivatized to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The synthesis of enantiopure prostaglandins, for example, has been achieved using a lipase-mediated kinetic resolution to obtain an enantiopure starting material, demonstrating a common strategy in chiral synthesis. researchgate.net

Intermediates in the Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. nih.gov Numerous synthetic methods for quinolines have been developed, often involving the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.govnih.gov

While there is no direct literature describing the use of this compound as a direct precursor for quinolines, its structural components suggest potential pathways. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form quinoline (B57606) scaffolds. A hypothetical route could involve the dehydration of this compound to the corresponding α,β-unsaturated amide, which could then participate in aza-Diels-Alder reactions or other cyclization strategies to construct the quinoline ring system. The synthesis of certain quinoline derivatives has been reported to start from 4-hydroxyquinolin-2(1H)-ones, which themselves can be synthesized from various precursors. ekb.eg

Catalytic Applications and Chiral Inducers

The chiral nature and the presence of heteroatoms in this compound make it and its derivatives interesting candidates for applications in catalysis, particularly in asymmetric synthesis.

Use in Asymmetric Catalysis

The development of small organic molecules that can act as chiral catalysts or ligands for metal-catalyzed asymmetric reactions is a major focus of modern organic chemistry. The structure of this compound, with its potential for hydrogen bonding and steric directing effects, makes it a candidate for a chiral ligand or organocatalyst. For instance, the hydroxyl group and the amide carbonyl could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic transformation.

While the catalytic activity of this compound itself has not been reported, the broader class of α-hydroxy amides and related structures have been explored in this context. The enantioselective synthesis of novel diazabicyclooctanone β-lactamase inhibitors has been accomplished using chiral ligands, underscoring the importance of such molecules in asymmetric catalysis. nih.gov

Development of New Catalytic Systems

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its catalytic properties. For example, the phenyl groups could be substituted with electron-donating or electron-withdrawing groups to alter the electronic properties of a potential metal complex. Similarly, the N-phenyl group could be replaced with other substituents to modify the steric environment around a catalytic center.

The synthesis of novel derivatives of 2-chloro-N,N-diphenylacetamide and their evaluation in docking studies with enzymes demonstrates a rational approach to designing bioactive molecules that could be extended to the design of new catalysts. nih.gov By systematically modifying the structure of this compound, it may be possible to develop new and efficient catalytic systems for a range of chemical transformations.

Contributions to Materials Science Research

While extensive, dedicated research on the applications of this compound in materials science is still an emerging field, its molecular structure suggests significant potential for contributions, particularly in the development of novel polymers and coordination complexes. The presence of a hydroxyl group, an amide linkage, and two phenyl rings provides multiple sites for interaction and functionalization, making it a candidate for designing materials with tailored properties. Research on structurally analogous compounds provides a strong basis for understanding the potential roles of this compound in this domain.

The primary areas where this compound could contribute are as a ligand for the formation of coordination polymers and as a component in polymer composites to influence morphology and properties.

Chelation and Coordination Chemistry

The ability of this compound to act as a chelating agent is a key feature for its application in materials science. The hydroxyl (-OH) and carbonyl (C=O) groups can coordinate with metal ions, forming stable complexes. This behavior is analogous to that of similar molecules like Benzoin (2-Hydroxy-1,2-diphenylethan-1-one), which has been shown to form complexes with transition metals such as chromium(II) and copper(II). In these complexes, chelation occurs through the carbonyl and hydroxyl oxygens. pnu.edu.ua This suggests that this compound could be a versatile ligand for creating a variety of metal-organic frameworks (MOFs) and coordination polymers.

The properties of the resulting materials would be highly dependent on the choice of the metal ion and the coordination geometry. For instance, the incorporation of different metal centers could lead to materials with interesting magnetic, optical, or catalytic properties. The general chelation behavior is summarized in the table below.

Ligand Functional GroupsPotential Coordinating AtomsExample Metal IonsPotential Material Type
Hydroxyl (-OH), Carbonyl (C=O)Oxygen, OxygenCr(II), Cu(II), LanthanidesCoordination Polymers, MOFs

This table illustrates the potential chelation behavior of this compound based on analogous compounds.

Influence on Polymer Morphology

In polymer science, the self-assembly of small molecules within a polymer matrix can be used to control the final morphology and, consequently, the physical properties of the material. The chirality and hydrogen-bonding capabilities of molecules similar to this compound have been shown to direct the crystalline structure of polymers. For example, research on 2-hydroxy-2-phenylacetic acid has demonstrated that its chirality can dictate the lamellar bending sense in dendritic spherulites when crystallized in the presence of a polymer like poly(4-vinyl phenol) (PVPh). mdpi.com

Given that this compound also possesses a chiral center and hydrogen-bonding groups (hydroxyl and amide), it is plausible that it could be used to induce specific crystalline structures in polymer blends. This could lead to the development of materials with enhanced mechanical strength, thermal stability, or specific optical properties. The potential effects on polymer morphology are outlined in the table below.

Property of this compoundPotential Effect on Polymer MatrixResulting Material Property
ChiralityDirected lamellar bendingAnisotropic mechanical or optical properties
Hydrogen BondingAltered crystallization kineticsModified thermal and mechanical stability
Phenyl RingsPi-pi stacking interactionsEnhanced charge transport or optical properties

This table outlines the hypothesized influence of this compound on polymer morphology based on the behavior of structurally similar molecules.

Contemporary Challenges and Future Research Directions for 2 Hydroxy N,2 Diphenylacetamide

Innovations in Green Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating significant waste. researchgate.netucl.ac.uk The development of green, sustainable methods for the synthesis of 2-Hydroxy-N,2-diphenylacetamide is a critical future direction.

Current research in green amide synthesis focuses on several promising areas that could be adapted for this compound. Biocatalysis, for instance, offers a highly selective and environmentally friendly alternative. researchgate.netnih.gov Enzymes, such as lipases, have demonstrated efficacy in catalyzing amide bond formation under mild conditions and in greener solvents. nih.gov The application of enzymes like Candida antarctica lipase (B570770) B (CALB) could facilitate a more sustainable production of this and related compounds. nih.gov

Another avenue for innovation lies in the use of catalytic methods that avoid the use of stoichiometric and often toxic coupling reagents. researchgate.net Flow chemistry presents a technological approach that can lead to more sustainable and efficient protocols for amide synthesis by improving reaction times and yields. nih.gov The use of greener solvents, such as cyclopentyl methyl ether or N-butylpyrrolidinone, is also a key consideration in minimizing the environmental impact of synthesis. nih.govnih.gov

Future research should focus on developing and optimizing these green methodologies for the specific synthesis of this compound. This includes screening for suitable enzymes, developing efficient catalytic systems, and exploring the utility of flow chemistry and alternative solvents.

Exploration of Unexplored Reactivity and Transformations

The reactivity of this compound is largely dictated by its constituent functional groups: the hydroxyl group, the amide linkage, and the two phenyl rings. While the general reactivity of amides and α-hydroxy amides is understood, the specific transformations of this particular molecule remain a fertile ground for investigation. libretexts.orgnih.gov

Amides are generally less reactive than other carboxylic acid derivatives due to resonance stabilization. libretexts.org However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. libretexts.org The α-hydroxy group in this compound introduces additional reactivity. For instance, direct amination of α-hydroxy amides has been achieved using mediators like TiCl4, opening up pathways to synthesize α-amino amides which are prevalent in many pharmaceutical compounds. nih.gov

Future research could explore a variety of transformations:

Derivatization: The hydroxyl and amide functionalities provide handles for further chemical modification. For example, the synthesis of novel derivatives through reactions at these sites could lead to compounds with new properties. Research into the synthesis of derivatives of 2-hydrazinyl-N,N-diphenylacetamide has already shown the potential for creating new bioactive molecules. nih.govnih.gov

Polymerization: The bifunctional nature of the molecule could potentially be exploited in the synthesis of novel polymers.

Catalytic Activity: The diphenylacetamide scaffold could be investigated for its potential to act as a ligand in catalysis.

A systematic study of the reactivity of this compound will not only expand our fundamental understanding of its chemistry but also pave the way for new applications.

Synergistic Approaches: Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating chemical research. nih.govsteeronresearch.com For this compound, a synergistic approach can provide deep insights into its properties and reactivity, guiding experimental design and saving resources.

Computational techniques such as Density Functional Theory (DFT) can be used to predict the electronic and structural properties of the molecule. nih.gov Molecular docking studies can be employed to investigate its potential interactions with biological targets, a crucial step in drug discovery. orientjchem.org For instance, computational studies on related acetamide (B32628) derivatives have been used to predict their toxicological properties and to understand their interactions with proteins. nih.gov

Future research should leverage this synergy:

Predictive Modeling: Computational models can be developed to predict the spectroscopic properties (e.g., NMR, IR spectra) and reactivity of this compound and its derivatives.

Mechanism Elucidation: DFT calculations can be used to elucidate the mechanisms of its reactions, providing a theoretical framework to understand experimental observations.

Virtual Screening: Molecular docking and dynamics simulations can be used to screen for potential biological targets, guiding the exploration of its academic and potentially therapeutic applications. steeronresearch.com

By combining the predictive power of computational chemistry with the empirical validation of experimental work, a more comprehensive understanding of this compound can be achieved efficiently.

Expanding the Scope of Academic Applications

While the specific academic applications of this compound are not yet well-documented, the broader class of diphenylacetamide and phenoxy acetamide derivatives has shown significant promise in medicinal chemistry. nih.govjddtonline.info This suggests that this compound could serve as a valuable scaffold for the development of new compounds with a range of biological activities.

Derivatives of similar structures have been investigated for their potential as:

Antimicrobial agents: Diphenylamine derivatives have shown significant antibacterial and antifungal activity. nih.govnih.gov

Anticancer agents: Chalcones derived from related structures have been explored for their anticancer properties. jddtonline.info

Anti-inflammatory agents: N-substituted acetamide derivatives have been identified as potent antagonists for receptors involved in inflammatory diseases. acs.org

Anticonvulsants and Antidepressants: Acetamide derivatives have been synthesized and evaluated for their activity on the central nervous system. nih.gov

Future academic research should focus on synthesizing a library of derivatives of this compound and screening them for various biological activities. This could involve collaborations between synthetic chemists, medicinal chemists, and biologists to fully explore the potential of this chemical scaffold. The development of such derivatives could lead to new lead compounds for drug discovery and provide valuable tools for chemical biology research.

Compound Names Mentioned in the Article

Compound Name
This compound
2-hydrazinyl-N,N-diphenylacetamide
N-butylpyrrolidinone
cyclopentyl methyl ether
TiCl4

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-N,2-diphenylacetamide, and how are intermediates characterized?

A primary method involves the reaction of benzilic acid with hydroxylamine derivatives under acidic or neutral conditions. For example, 2-hydroxy-2,2-diphenylacetamide derivatives can be synthesized using benzilic acid and O-alkylhydroxylammonium salts (e.g., O-methylhydroxylammonium chloride) in benzene/cyclohexane, yielding ~65% purity. Reaction progress is monitored via thin-layer chromatography (TLC), and structural confirmation employs IR spectroscopy (C=O stretch at 1675 cm⁻¹) and NMR .

Q. What are the key physicochemical properties of this compound?

While direct data for this compound is limited, analogous structures (e.g., diphenamid, N,N-dimethyl-2,2-diphenylacetamide) exhibit a molecular weight of ~239.34 g/mol and a melting point of 134.5°C. Hydroxy-substituted variants may show altered solubility in polar solvents due to hydrogen bonding .

Q. Which analytical techniques are recommended for structural elucidation?

  • IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) functional groups.
  • NMR : ¹H NMR resolves aromatic proton environments and acetamide substituents. For example, 2-oxo-N,2-diphenylacetamide derivatives display distinct aromatic splitting patterns .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation pathways.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitution reactions in this compound derivatives?

Substitution reactions (e.g., chlorine replacement in chloroacetamide analogs) depend on nucleophile strength and solvent polarity. For instance, amines like diethylamine in aprotic solvents (e.g., DMF) facilitate nucleophilic substitution at the α-carbon. Acidic/basic hydrolysis yields 2,2-diphenylacetic acid or its salts, requiring pH control to avoid side reactions .

Q. How can synthesis yield and purity be optimized for this compound?

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzilic acid to hydroxylamine derivatives to minimize unreacted starting material.
  • Purification : Recrystallization from benzene/cyclohexane improves purity.
  • Quality Control : Combine TLC (Rf comparison) with HPLC-MS for trace impurity detection .

Q. What strategies are used to assess bioactivity in hydroxyacetamide derivatives?

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods.
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using computational tools like AutoDock .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation.
  • Light Sensitivity : Amber vials reduce photodegradation of the acetamide backbone.
  • Solvent Choice : DMSO or ethanol solutions (1–10 mM) are stable for ≤6 months at –80°C .

Data Contradictions and Resolutions

  • Synthetic Yields : reports 65% yield for O-methyl derivatives, while analogous methods () achieve lower yields (~50%). Resolution: Optimize reaction time and solvent purity.
  • Bioactivity Claims : Some studies highlight herbicidal activity (), while others focus on pharmacological potential (). Resolution: Context-dependent bioactivity requires target-specific assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.